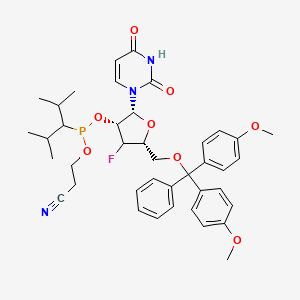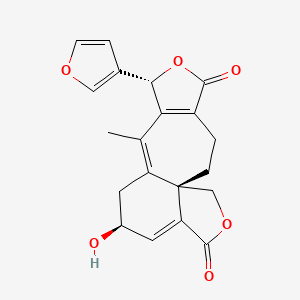
6,7-Dihydrosalviandulin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid. It can be isolated from the aerial parts of Salvia leucantha, a plant belonging to the Lamiaceae family . This compound has garnered interest due to its unique structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrosalviandulin E typically involves the extraction from the aerial parts of Salvia leucantha . The specific synthetic routes and reaction conditions for laboratory synthesis are not well-documented in the available literature. the compound can be isolated using standard extraction and purification techniques such as solvent extraction, chromatography, and crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural occurrence, large-scale extraction from plant sources remains a plausible method. Advances in synthetic biology and metabolic engineering could potentially offer alternative production methods in the future.
化学反应分析
Types of Reactions
6,7-Dihydrosalviandulin E, like other diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not explicitly detailed in the available sources. general reagents for oxidation (e.g., potassium permanganate, chromium trioxide), reduction (e.g., sodium borohydride, lithium aluminum hydride), and substitution (e.g., halogenating agents, nucleophiles) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
科学研究应用
6,7-Dihydrosalviandulin E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying neo-clerodane diterpenoids
Biology: Investigated for its potential biological activities, including antitrypanosomal properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
作用机制
The exact mechanism of action of 6,7-Dihydrosalviandulin E is not fully elucidated. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antitrypanosomal activity suggests it may interfere with the metabolic processes of Trypanosoma brucei brucei .
相似化合物的比较
6,7-Dihydrosalviandulin E can be compared with other neo-clerodane diterpenoids, such as:
Salvileucalin A: Another diterpenoid isolated from Salvia leucantha
Butanoyl 3,4-dihydrosalviandulin E: An analogue with potential antitrypanosomal activity.
属性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(1S,7R,12S)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-4(8),9,13-triene-5,15-dione |
InChI |
InChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1 |
InChI 键 |
MFQDCAZBAYEZEN-JTBRQZTESA-N |
手性 SMILES |
CC1=C2C[C@@H](C=C3[C@@]2(CCC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O)O |
规范 SMILES |
CC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



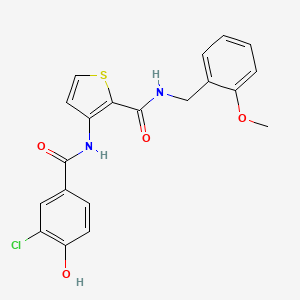
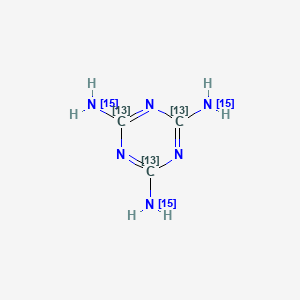
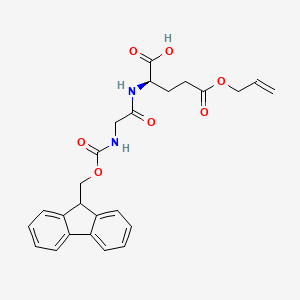
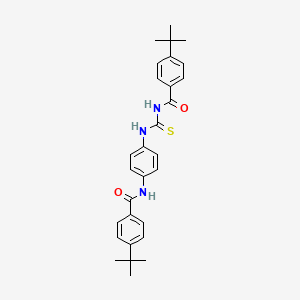

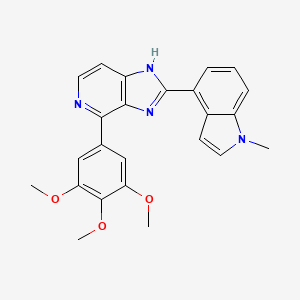

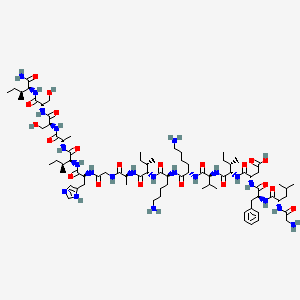
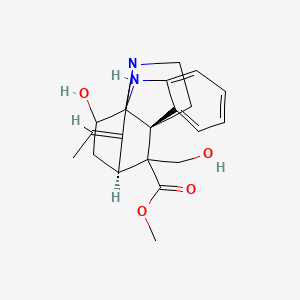

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

